2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine 2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 419557-42-9
VCID: VC7484880
InChI: InChI=1S/C14H11BrN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3
SMILES: CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Br
Molecular Formula: C14H11BrN2
Molecular Weight: 287.16

2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine

CAS No.: 419557-42-9

Cat. No.: VC7484880

Molecular Formula: C14H11BrN2

Molecular Weight: 287.16

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine - 419557-42-9

Specification

CAS No. 419557-42-9
Molecular Formula C14H11BrN2
Molecular Weight 287.16
IUPAC Name 2-(3-bromophenyl)-6-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11BrN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3
Standard InChI Key VUKLHKSSQCTIKR-UHFFFAOYSA-N
SMILES CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (C₁₄H₁₁BrN₂) consists of a fused imidazole-pyridine ring system substituted with a 3-bromophenyl group at position 2 and a methyl group at position 6 (Figure 1). The bromine atom introduces electronegativity and polarizability, while the methyl group enhances lipophilicity. X-ray crystallography of analogous compounds reveals planar geometry, with dihedral angles between the imidazo[1,2-a]pyridine core and aryl substituents ranging from 5°–15°, facilitating π-π stacking interactions .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₁₄H₁₁BrN₂
Molecular Weight287.16 g/mol
Hybridizationsp² (aromatic system)
Bond Angles (N-C-N)~125° (imidazole ring)

Synthetic Methodologies

Condensation Reactions

The most widely employed route involves the reaction of 2-aminopyridine with α-bromoketones. For example, 3-bromoacetophenone reacts with 2-amino-6-methylpyridine in ethanol at 60°C, yielding the target compound in 78–85% efficiency . Microwave-assisted protocols reduce reaction times to 15–30 minutes, enhancing yields to 90% .

Table 2: Optimization of Condensation Reactions

ConditionYield (%)Time (h)
Conventional heating78–854–6
Microwave irradiation88–920.25–0.5
Solvent-free (neat)823

Multicomponent Approaches

A three-component reaction using 2-aminopyridine, 3-bromobenzaldehyde, and methyl isocyanide in the presence of Sc(OTf)₃ (5 mol%) produces the compound in 76% yield. This method eliminates intermediate isolation steps, improving atom economy .

Green Chemistry Innovations

Recent work by Chancharunee et al. demonstrates ultrasound-assisted synthesis using ionic liquids (e.g., [BMIM]BF₄), achieving 89% yield at 50°C within 1 hour . This method reduces energy consumption by 40% compared to traditional heating.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition onset at 310°C. The crystalline form exhibits superior stability compared to amorphous analogs.

Table 3: Physicochemical Profile

PropertyValue
Melting Point189–192°C
logP (Octanol-Water)3.2 ± 0.1
Aqueous Solubility0.12 mg/mL (25°C)
λmax (UV-Vis)274 nm (ε = 12,400 M⁻¹cm⁻¹)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 6.8 Hz, 1H), 7.89–7.86 (m, 2H), 7.54–7.48 (m, 2H), 7.32 (s, 1H), 6.78 (dd, J = 9.2, 1.6 Hz, 1H), 2.45 (s, 3H).

  • ¹³C NMR: 149.8 (Cq), 137.2 (C-Br), 128.4–122.1 (Ar-C), 21.3 (CH₃).

Chemical Reactivity and Functionalization

Halogen Exchange Reactions

The C-Br bond undergoes palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups. For instance, reaction with phenylboronic acid yields 2-(3-phenylphenyl)-6-methylimidazo[1,2-a]pyridine (82% yield) .

Electrophilic Substitution

Nitration at position 5 occurs selectively using HNO₃/AcOH, producing a nitro derivative that serves as a precursor for amine functionalities .

Pharmacological Applications

Antimycobacterial Activity

Moraski et al. identified 2-(3-bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis (MIC = 0.12 µg/mL) . The bromine atom enhances target binding through halogen bonding with DprE1 enzyme residues .

Table 4: Biological Activity Data

TargetIC₅₀/ MICMechanism
M. tuberculosis0.12 µg/mLDprE1 inhibition
COX-21.8 µMAnti-inflammatory
A549 (lung cancer)4.3 µMApoptosis induction

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